Cyclohexane, 2-propynylidene-
Description
Cyclohexane, 2-propynylidene- is a cyclohexane derivative featuring a propynylidene group (a triple-bonded carbon substituent) at the 2-position of the cyclohexane ring. This structural modification introduces significant electronic and steric effects compared to unsubstituted cyclohexane or other derivatives. The propynylidene group, with its sp-hybridized carbon, enhances reactivity toward electrophilic and nucleophilic agents due to the high electron density of the triple bond.
Properties
CAS No. |
2806-45-3 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
prop-2-ynylidenecyclohexane |
InChI |
InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h1,6H,3-5,7-8H2 |
InChI Key |
KDDPBZDSQZBJHB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=C1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
- Cyclohexane : A saturated cycloalkane (C₆H₁₂) with all single bonds. Its chair conformation minimizes steric strain, allowing high conformational mobility .
- Cyclohexene : Contains a double bond (C=C), introducing rigidity and planar geometry at the double bond site. This increases reactivity toward addition reactions (e.g., hydrogenation) compared to cyclohexane .
- Cyclohexane, 1-propenylidene- (CAS 20023-43-2) : Features a double-bonded propenylidene group. The sp² hybridization lowers bond energy compared to the sp-hybridized propynylidene group in 2-propynylidene-cyclohexane, resulting in distinct reactivity patterns .
- Cyclohexanecarbonylchloride, 1-(2-propyn-1-yl)- (CAS 72335-84-3) : Contains a propynyl group (C≡C-CH₂) attached to a carbonyl chloride. The electron-withdrawing carbonyl group modifies reactivity compared to 2-propynylidene-cyclohexane .
Table 1: Structural Comparison
| Compound | Bond Type (Substituent) | Hybridization | Reactivity Profile |
|---|---|---|---|
| Cyclohexane | Single bonds (none) | sp³ | Low reactivity, inert |
| Cyclohexene | Double bond (C=C) | sp² | Moderate (addition reactions) |
| Cyclohexane, 1-propenylidene- | Double bond (C=C) | sp² | Electrophilic addition |
| Cyclohexane, 2-propynylidene- | Triple bond (C≡C) | sp | High (nucleophilic/electrophilic attacks) |
Physical Properties
Available data for related compounds suggest trends:
- Density and Viscosity: Cyclohexane has a density of 0.779 g/mL and low viscosity (0.89 mPa·s at 25°C). Substituted derivatives like cyclohexanol (density: 0.962 g/mL, viscosity: 12.1 mPa·s) show increases due to hydrogen bonding. The propynylidene group in 2-propynylidene-cyclohexane likely raises density (estimated ~0.85–0.90 g/mL) and viscosity compared to cyclohexane but remains lower than oxygenated derivatives .
- Refractive Index: Cyclohexane has a refractive index of 1.424. Substituted cyclohexanes (e.g., cyclohexanone: 1.451) show higher values due to polarizable electron clouds. The triple bond in 2-propynylidene-cyclohexane may increase polarizability, yielding a refractive index of ~1.43–1.45 .
Table 2: Physical Properties
| Compound | Density (g/mL) | Viscosity (mPa·s) | Refractive Index |
|---|---|---|---|
| Cyclohexane | 0.779 | 0.89 | 1.426 |
| Cyclohexanol | 0.962 | 12.1 | 1.465 |
| Cyclohexanone | 0.948 | 2.2 | 1.451 |
| Cyclohexane, 2-propynylidene- (estimated) | 0.85–0.90 | 1.5–3.0 | 1.43–1.45 |
Spectroscopic Characteristics
- Mass Spectrometry : Cyclohexane derivatives with triple bonds may exhibit lower M⁺• peak abundance due to facile fragmentation. For example, aliphatic alkynes often show M⁺• peaks <1% of total ion current, contrasting with aromatic compounds like naphthalene (M⁺• ~36.7%) .
- IR Spectroscopy: The C≡C stretch in 2-propynylidene-cyclohexane would appear at ~2100–2260 cm⁻¹, distinct from C=C (~1650 cm⁻¹) and C=O (~1700 cm⁻¹) in cyclohexanone .
Preparation Methods
Catalytic Cyclization of Alkyne Precursors
Catalytic cyclization represents a cornerstone in the synthesis of bicyclic alkenes and alkynes. For cyclohexane, 2-propynylidene-, intramolecular cyclization of linear alkyne precursors offers a direct route. A study employing CuBr₂@g-C₃N₄ under blue light irradiation demonstrated high efficiency in cyclizing aromatic alkyne ketones to indenones . While the substrate in this work was 1,3-diphenyl-2-propyn-1-one, the methodology provides a template for analogous systems. Key parameters include:
-
Catalyst : CuBr₂@g-C₃N₄ (5 mol%)
-
Oxidant : K₂S₂O₈ (2 equiv)
-
Solvent : Cyclohexane
-
Conditions : Room temperature, 12-hour irradiation (450 nm LED) .
Oxidative Dehydrogenation with Benzoyl Peroxide (BPO)
Oxidative dehydrogenation converts saturated intermediates into alkynes. In a cyclohexane-based system, benzoyl peroxide (BPO) has been used as a radical initiator to dehydrogenate propargyl-substituted cyclohexanes. For example, heating 2-propargylcyclohexane with BPO (1.5 equiv) in cyclohexane at 100°C for 6 hours induces β-hydrogen elimination, forming the propynylidene group . The reaction proceeds via:
-
BPO decomposition to benzoyloxy radicals.
-
Hydrogen abstraction from the propargyl side chain.
This method achieves moderate yields (50–60%) but requires careful temperature control to prevent over-oxidation .
Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis enables precise C–C bond formation. A Sonogashira coupling -inspired approach could link cyclohexane halides with terminal alkynes. For instance:
-
Substrate : 2-bromocyclohexene
-
Alkyne : Propargyl alcohol
-
Catalyst : Pd(PPh₃)₂Cl₂ (3 mol%) with CuI (5 mol%)
-
Base : Et₃N
Post-coupling, acid-catalyzed dehydration (e.g., H₂SO₄) converts the propargyl alcohol to the propynylidene group. This two-step sequence affords the target compound in 45–55% overall yield .
Comparative Analysis of Methods
Mechanistic Insights and Optimization Strategies
-
Catalyst Design : Heterogeneous catalysts like CuBr₂@g-C₃N₄ enhance recyclability and reduce metal leaching .
-
Solvent Effects : Non-polar solvents (e.g., cyclohexane) favor cyclization by stabilizing transition states .
-
Temperature Control : Lower temperatures (≤100°C) minimize side reactions in dehydrogenation .
Q & A
Basic Research Questions
Q. What experimental techniques are most effective for distinguishing chair and boat conformations in propynylidene-substituted cyclohexanes?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary tools. NMR chemical shifts and coupling constants can reveal axial/equatorial substituent orientations, while X-ray diffraction provides direct spatial resolution of the ring structure. For example, eclipsed H-H interactions in boat conformations generate distinct NOE correlations in NMR, whereas chair conformations exhibit lower steric strain . Computational methods like molecular mechanics (e.g., Spartan software) can supplement experimental data by modeling energy differences between conformers .
Q. What synthetic strategies are employed to introduce a propynylidene group onto cyclohexane?
- Methodological Answer: Alkynylation via Sonogashira coupling or dehydrohalogenation reactions are common. For instance, cyclohexane derivatives with halogen substituents (e.g., bromocyclohexane) can react with terminal alkynes under palladium catalysis to form propynylidene derivatives . Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), followed by structural validation using mass spectrometry (MS) and infrared (IR) spectroscopy .
Advanced Research Questions
Q. How does the propynylidene substituent influence low-temperature oxidation pathways in cyclohexane combustion?
- Methodological Answer: The electron-withdrawing nature of the propynylidene group alters radical formation kinetics. Cyclohexane oxidation typically proceeds via H-abstraction by OH radicals to form cyclohexyl radicals, which react with O₂ to form peroxy intermediates. Substituted derivatives may exhibit delayed ignition due to steric hindrance or enhanced stability of intermediate radicals. Shock tube experiments and rapid compression machine (RCM) studies, combined with kinetic models (e.g., JetSurF 2.0), can quantify rate constants and branching ratios . For example, substituents may suppress the negative temperature coefficient (NTC) behavior observed in pure cyclohexane oxidation .
Q. What methodological approaches resolve discrepancies between experimental and computational laminar flame speeds in cyclohexane combustion?
- Methodological Answer: High-fidelity kinetic models must integrate pressure-dependent rate rules and quantum chemistry calculations. Discrepancies often arise from uncertainties in pericyclic reaction pathways (e.g., retro-Diels-Alder) or H-migration steps. Comparative studies using shock tubes (for high-temperature data) and RCMs (for low-to-intermediate temperatures) validate model predictions. For instance, laminar flame speeds of cyclohexane at 1–10 atm show deviations >10% between experiments and simulations, necessitating re-evaluation of key reactions like cyclohexyl + O₂ pathways .
Q. How do advanced oxidation processes (AOPs) with metal oxide catalysts enhance selectivity in cyclohexane functionalization?
- Methodological Answer: AOPs (e.g., Fenton-like systems) generate hydroxyl radicals (·OH) that abstract hydrogen from cyclohexane, forming cyclohexyl radicals. Nanostructured catalysts like Fe₃O₄ or MnO₂ improve selectivity by stabilizing transition states for ketone or alcohol formation. In situ Raman spectroscopy and density functional theory (DFT) simulations reveal that catalyst surface defects modulate adsorption energies, reducing overoxidation to CO₂ . For example, TiO₂-supported Au nanoparticles achieve >80% selectivity for cyclohexanol under mild conditions .
Data Contradiction Analysis
Q. How can conflicting reports on benzene formation during cyclohexane pyrolysis be reconciled?
- Methodological Answer: Benzene yields vary with temperature and pressure. At >800°C, cyclohexane decomposes via ring-opening to form 1,3-butadiene and ethylene, which recombine into aromatics. Lower temperatures (<600°C) favor H-abstraction pathways, minimizing benzene. Discrepancies arise from differences in reactor types (flow vs. batch) and residence times. Laser-induced fluorescence (LIF) and synchrotron photoionization mass spectrometry (SPI-MS) provide real-time speciation data to refine kinetic models .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
